molecular formula C6H8KO7 B1592436 Potassium citrate CAS No. 7778-49-6

Potassium citrate

Cat. No.: B1592436
CAS No.: 7778-49-6
M. Wt: 231.22 g/mol
InChI Key: NAVWVHRQSDHCHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium citrate, also known as trithis compound, is a potassium salt of citric acid with the molecular formula K₃C₆H₅O₇. It appears as a white, hygroscopic crystalline powder that is odorless and has a saline taste. This compound is widely used in the food industry as an acidity regulator and in medicine to control kidney stones derived from uric acid or cystine .

Mechanism of Action

Target of Action

Potassium citrate primarily targets the urinary system, specifically the renal tubular acidosis, hypocitraturic calcium oxalate nephrolithiasis, and uric acid lithiasis with or without calcium stones . It is used to manage these conditions by modifying the renal handling of citrate .

Mode of Action

This compound works by increasing urinary citrate and pH levels . This is achieved mainly by modifying the renal handling of citrate, rather than by increasing the filtered load of citrate . In addition to raising urinary pH and citrate, this compound also increases urinary potassium by approximately the amount contained in the medication .

Biochemical Pathways

This compound is involved in diverse biochemical pathways influencing cell metabolism and function . It is synthesized de novo and is highly abundant in the circulation . Cells take up extracellular citrate via the sodium-dependent plasma membrane transporter NaCT encoded by the SLC13A5 gene . Citrate is critical to maintaining metabolic homeostasis .

Pharmacokinetics

This compound is rapidly absorbed when given orally, and is excreted in the urine . It is an alkaline salt, which makes it effective in reducing the pain and frequency of urination when these are caused by highly acidic urine .

Result of Action

The result of this compound’s action is a decrease in the amount of acid in the body . This can help prevent conditions caused by high uric acid levels, such as gout or kidney stones . It is also effective in reducing the pain and frequency of urination when these are caused by highly acidic urine .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is a white, hygroscopic crystalline powder . In the monohydrate form, it is highly hygroscopic and deliquescent . This means that it readily absorbs moisture from the environment, which can affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium citrate can be synthesized by neutralizing citric acid with potassium bicarbonate, potassium carbonate, or potassium hydroxide. The reaction involves the following steps:

Industrial Production Methods: In industrial settings, the preparation of this compound involves:

  • Filtering a citric acid fermentation solution through a high-permeability film.
  • Heating the citric acid solution to 80-90°C and treating it with activated carbon.
  • Evaporating the citric acid solution to a saturated state and cooling to crystallize.
  • Dissolving the citric acid crystals in water and performing reextraction with ethanol.
  • Adding the citric acid solution to a hot solution of potassium bicarbonate and adjusting the pH to 6.5-6.8.
  • Evaporating the this compound solution to a saturated state and cooling to crystallize .

Chemical Reactions Analysis

Types of Reactions: Potassium citrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Acids: Hydrochloric acid, sulfuric acid.

    Bases: Potassium hydroxide, sodium hydroxide.

    Solvents: Water, ethanol.

Major Products:

Scientific Research Applications

Potassium citrate has a wide range of applications in scientific research:

Properties

After oral administration of potassium citrate, its metabolism yields alkaline load. Potassium Citrate therapy appears to increase urinary citrate mainly by modifying the renal handling of citrate, rather than by increasing the filtered load of citrate. In addition to raising urinary pH and citrate, Potassium Citrate increases urinary potassium by approximately the amount contained in the medication. In some patients, Potassium Citrate causes a transient reduction in urinary calcium.

CAS No.

7778-49-6

Molecular Formula

C6H8KO7

Molecular Weight

231.22 g/mol

IUPAC Name

tripotassium;2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C6H8O7.K/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);

InChI Key

NAVWVHRQSDHCHD-UHFFFAOYSA-N

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+]

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[K]

Color/Form

WHITE CRYSTALS, GRANULES, OR POWDER
TRANSPARENT CRYSTALS

7778-49-6

physical_description

Liquid;  NKRA
Dry Powder;  Liquid
White, hygroscopic, granular powder or transparent crystals
Monohydrate: White odorless solid;  [Merck Index] White odorless crystalline granules;  [MSDSonline]

Related CAS

7778-49-6

solubility

1 G DISSOLVES IN 0.65 ML WATER
1 G DISSOLVES VERY SLOWLY IN 2.5 ML GLYCEROL
ALMOST INSOL IN ALCOHOL

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium citrate
Reactant of Route 2
Potassium citrate
Reactant of Route 3
Potassium citrate
Reactant of Route 4
Potassium citrate
Reactant of Route 5
Potassium citrate
Reactant of Route 6
Potassium citrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.